1-Iodoundecane

Descripción general

Descripción

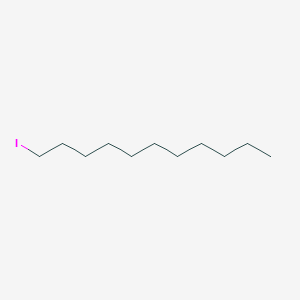

1-Iodoundecane, also known as undecane, 1-iodo-, is an organic compound with the molecular formula C₁₁H₂₃I. It is a member of the alkyl iodides family, characterized by the presence of an iodine atom attached to an undecane chain. This compound is commonly used in organic synthesis and various chemical reactions due to its reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Iodoundecane can be synthesized through several methods. One common method involves the reaction of undecanol with iodine and phosphorus trichloride. The reaction typically proceeds as follows: [ \text{C₁₁H₂₃OH} + \text{I₂} + \text{PCl₃} \rightarrow \text{C₁₁H₂₃I} + \text{H₃PO₃} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound often involves large-scale versions of the above reactions, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 1-Iodoundecane primarily undergoes substitution reactions due to the presence of the iodine atom, which is a good leaving group. Some common reactions include:

-

Nucleophilic Substitution: Reaction with nucleophiles such as hydroxide ions, cyanide ions, or amines to form corresponding alcohols, nitriles, or amines. [ \text{C₁₁H₂₃I} + \text{Nu}^- \rightarrow \text{C₁₁H₂₃Nu} + \text{I}^- ]

-

Elimination Reactions: Under strong base conditions, this compound can undergo elimination to form undecene. [ \text{C₁₁H₂₃I} + \text{Base} \rightarrow \text{C₁₁H₂₂} + \text{HI} ]

Common Reagents and Conditions:

Nucleophiles: Hydroxide ions, cyanide ions, amines.

Bases: Potassium tert-butoxide, sodium ethoxide.

Solvents: Acetone, ethanol, dimethyl sulfoxide.

Major Products:

- Alcohols, nitriles, amines, and alkenes, depending on the specific reaction and conditions used.

Aplicaciones Científicas De Investigación

1-Iodoundecane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Employed in the study of biological processes and as a labeling reagent in biochemical assays.

Material Science: Utilized in the preparation of surface-active agents and in the modification of surfaces for various applications.

Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceuticals and bioactive compounds.

Mecanismo De Acción

The mechanism of action of 1-iodoundecane in chemical reactions involves the cleavage of the carbon-iodine bond, facilitated by the leaving ability of the iodine atom. This allows for the formation of a carbocation intermediate, which can then react with nucleophiles or undergo elimination. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparación Con Compuestos Similares

- 1-Iodododecane (C₁₂H₂₅I)

- 1-Iodohexadecane (C₁₆H₃₃I)

- 1-Iodoheptane (C₇H₁₅I)

Comparison: 1-Iodoundecane is unique due to its specific chain length, which influences its physical properties and reactivity. Compared to shorter or longer alkyl iodides, this compound may exhibit different solubility, boiling points, and reactivity patterns. Its intermediate chain length makes it a versatile reagent in organic synthesis, balancing reactivity and stability.

Actividad Biológica

1-Iodoundecane, a linear alkyl iodide with the chemical formula , has garnered attention for its biological activities, particularly in the context of pheromonal signaling in animals and potential antimicrobial properties. This article explores the biological activity of this compound, focusing on its role as a chemical signal in bovine estrus detection and its antimicrobial efficacy.

- Chemical Name : this compound

- CAS Number : 4282-44-4

- Molecular Formula :

- Molecular Weight : 292.21 g/mol

Biological Activity in Bovine Estrus Detection

A significant study highlighted the role of this compound as an effective chemical signal indicating estrus in bovines (Bos taurus). The compound was identified in the urine of estrous females and demonstrated a strong attraction effect on bulls, leading to various reproductive behaviors.

Behavioral Study Overview

The behavioral responses of bulls to this compound were assessed through a series of assays that measured attraction and reproductive behaviors. The following behaviors were recorded:

- Flehmen Response : A behavior where bulls curl their upper lip to better detect pheromones.

- Vocalization : Sounds made by bulls in response to the presence of estrus signals.

- Mounting Attempts : The frequency of attempts to mount observed in response to the chemical signal.

Results Summary

The study found that bulls exhibited significantly higher levels of attraction and reproductive behaviors towards urine containing this compound compared to control samples and other compounds like di-n-propyl phthalate. Statistical analysis indicated that the responses were significantly greater (P < 0.001) when exposed to this compound.

| Behavior Type | Control Group | Di-n-propyl Phthalate | This compound |

|---|---|---|---|

| Flehmen Response | Low | Moderate | High |

| Vocalization | None | Low | Moderate |

| Mounting Attempts | None | None | Frequent |

This indicates that this compound acts as a reliable indicator for estrus detection, potentially serving as a pheromone for sexual attraction in bulls .

General Antimicrobial Mechanism

Alkyl iodides are known to exhibit antimicrobial activity through several mechanisms:

- Disruption of microbial cell membranes.

- Inhibition of protein synthesis.

- Interference with nucleic acid synthesis.

Comparative Antimicrobial Efficacy

In studies involving related compounds, it was observed that longer-chain alkyl iodides generally exhibited increased antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies on other alkyl derivatives have shown varying degrees of minimum inhibitory concentrations (MIC) against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1-Iododecane | Not specified | Various bacteria |

| Alkyl derivatives | Varies (8 - 512) | S. aureus, E. coli |

Further research is needed to establish specific MIC values for this compound against various microorganisms, but its structural similarity to other bioactive alkyl halides suggests potential efficacy .

Propiedades

IUPAC Name |

1-iodoundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23I/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUQOQPBCHJHAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063394 | |

| Record name | Undecane, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-44-4 | |

| Record name | Undecyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecane, 1-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecane, 1-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecane, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 1-iodoundecane in bovine reproduction?

A1: Research suggests that this compound acts as a chemical signal released in the urine of cows during estrus [, ]. This compound elicits a behavioral response in bulls, specifically an increase in flehmen behavior, indicating its potential role in estrus detection [].

Q2: How was this compound identified as a potential estrus indicator?

A2: Scientists analyzed urine samples from cows at different reproductive stages using Gas Chromatography-Mass Spectrometry (GC-MS) [, ]. They observed the presence of this compound specifically in estrus urine samples, suggesting its potential as an estrus-specific compound.

Q3: Has the presence of this compound been confirmed in other studies?

A3: While initial studies showed promising results, a subsequent study using both solid-phase microextraction and solvent extraction techniques was unable to detect this compound in estrus fecal samples []. This discrepancy highlights the need for further research to confirm the presence and role of this compound as an estrus biomarker.

Q4: What is the potential application of this compound in cattle farming?

A4: If further research confirms its efficacy, this compound could be used as a marker for estrus detection in cows []. This could be particularly beneficial for farmers as it offers a potentially non-invasive method to identify the optimal time for artificial insemination, thereby improving breeding efficiency.

Q5: What are the limitations of current research on this compound as an estrus biomarker?

A5: Current research on this compound is limited by the small number of studies and conflicting findings regarding its presence in estrus-related secretions [, ]. Further research is needed to determine its reliability as an estrus indicator and to develop practical applications for its use in cattle farming.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.